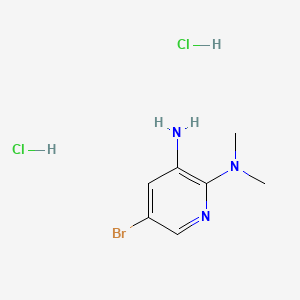![molecular formula C7H13BrCl2N4 B6610859 3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride CAS No. 2866254-60-4](/img/structure/B6610859.png)
3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride is a complex organic compound that incorporates a range of functional groups making it versatile in chemical reactions. Its structural formula is essential for researchers and chemists in the fields of medicinal chemistry and synthetic organic chemistry. This compound typically appears as a crystalline solid, soluble in water due to its dihydrochloride form.
准备方法
Synthetic Routes and Reaction Conditions:
To synthesize 3-Bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride, multiple synthetic steps are usually required:
Formation of Triazole Ring:
Initial step involves the formation of the triazole ring from appropriate hydrazines and nitriles under catalyzed conditions.
Pyrrolidinyl Substitution:
Introduction of the pyrrolidin-2-yl group is achieved through N-alkylation reactions, typically under basic conditions with specific protecting groups to ensure selectivity.
Bromination:
The bromination at the 3-position of the triazole ring is carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent under controlled temperatures.
Formation of Dihydrochloride Salt:
The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the process is scaled up with careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesizers may be employed to ensure consistent quality. Purification techniques like crystallization or chromatography are used to isolate the pure dihydrochloride salt.
化学反应分析
Types of Reactions:
Oxidation:
Subjecting the compound to oxidizing agents such as potassium permanganate can modify the methyl group.
Reduction:
Reduction reactions, often with sodium borohydride, can be employed to alter other functional groups present in the structure.
Substitution:
Electrophilic and nucleophilic substitution reactions are common, particularly affecting the bromine atom, allowing the synthesis of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, reflux conditions.
Substitution: Alkyl halides, acetone, sodium iodide as a catalyst.
Major Products:
Different triazole derivatives depending on the specific reagents and conditions used in these reactions
科学研究应用
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Key starting material in the creation of new pharmaceuticals.
Biology:
Biological assays to understand the compound's interaction with various enzymes and proteins.
Research into its potential as a molecular probe due to its unique structure.
Medicine:
Potential use as a precursor in developing new therapeutic agents, particularly in the area of antineoplastic and antimicrobial drugs.
Industry:
In industrial chemistry, it can be part of materials science research for developing novel polymers and advanced materials.
作用机制
The exact mechanism of action often depends on the compound's role in the context of use. For instance, in medicinal chemistry:
Molecular Targets and Pathways:
The compound can bind to specific enzymes or receptors, modifying their activity and influencing biochemical pathways.
It may inhibit or activate pathways involved in disease mechanisms, providing therapeutic benefits.
相似化合物的比较
1H-1,2,4-Triazole-3-thiol: Shares the triazole core but differs significantly in its functional groups.
3-Amino-1H-1,2,4-triazole: Similar core structure but with an amino group at the 3-position instead of a bromine atom.
Uniqueness:
The presence of a bromine atom and the pyrrolidin-2-yl group makes 3-Bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride particularly versatile in chemical synthesis and biological research. It offers unique reactivity and binding properties not present in many triazole derivatives.
Exploring this compound can be fascinating due to its multifaceted applications and the myriad of reactions it can undergo. Scientists across various disciplines continue to unveil new potential for this intriguing molecule.
属性
IUPAC Name |
3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4.2ClH/c1-12-6(10-11-7(12)8)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPAGRJTFWSQV-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1Br)[C@@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6610807.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)


![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)


![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)


